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Compound of Interest

Compound Name: Usp7-IN-13

Cat. No.: B15136481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Usp7-IN-13, also known as Compound 101, is a small molecule inhibitor of Ubiquitin-Specific

Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in

various cellular processes, including the regulation of tumor suppressor p53, DNA damage

repair, and immune responses. Its dysregulation has been implicated in the progression of

numerous cancers, making it a compelling target for therapeutic intervention. This technical

guide provides a comprehensive overview of the structure, properties, and potential biological

activities of Usp7-IN-13, based on available data and by drawing parallels with other well-

characterized USP7 inhibitors.

Structure and Physicochemical Properties
Usp7-IN-13 is a complex molecule with a core structure designed for potent and specific

inhibition of the USP7 enzyme. While a formal IUPAC name is not readily available in public

databases, its chemical identity is defined by its molecular formula, CAS number, and SMILES

notation.
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Property Value Source

Molecular Formula C₂₄H₂₈N₄O₃ [1]

Molecular Weight 420.50 g/mol [1]

CAS Number 2305046-93-7 [1]

SMILES

O=C1C2=CC=C(N)C=C2N=C

N1CC3(CCN(CC3)C(C--

INVALID-LINK--C)=O)O

[1]

Biological Activity and Mechanism of Action
Usp7-IN-13 is characterized as a potent inhibitor of USP7, with a reported half-maximal

inhibitory concentration (IC₅₀) in the sub-micromolar range.

Parameter Value Source

IC₅₀ (USP7) 0.2-1 µM [1]

The primary mechanism of action for many USP7 inhibitors involves the stabilization of p53

through the destabilization of its primary E3 ligase, MDM2. Under normal conditions, USP7

deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for

proteasomal degradation. By inhibiting USP7, compounds like Usp7-IN-13 are expected to

increase the ubiquitination and subsequent degradation of MDM2. This leads to an

accumulation of p53, which can then activate downstream pathways resulting in cell cycle

arrest and apoptosis in cancer cells.

Signaling Pathway of USP7 Inhibition
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USP7 Inhibition Pathway

Experimental Protocols
Due to the limited availability of specific experimental data for Usp7-IN-13, this section provides

generalized protocols for the biochemical and cellular characterization of USP7 inhibitors,

which would be applicable for the evaluation of Usp7-IN-13.

Biochemical Assay: USP7 Deubiquitinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

USP7. A common method utilizes a fluorogenic substrate like ubiquitin-7-amino-4-

methylcoumarin (Ub-AMC).

Principle: USP7 cleaves the AMC group from the ubiquitin substrate, resulting in a fluorescent

signal that can be quantified. The rate of this reaction is proportional to the enzyme's activity.

Protocol Outline:

Reagent Preparation:

Prepare a stock solution of Usp7-IN-13 in DMSO.
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Prepare serial dilutions of the inhibitor in assay buffer (e.g., 20 mM HEPES pH 7.3, 150

mM NaCl, 1 mM TCEP, and 125 µg/mL BSA).

Prepare recombinant human USP7 enzyme and Ub-AMC substrate in assay buffer.

Assay Procedure:

In a 96-well or 384-well plate, add the diluted inhibitor solutions.

Add the USP7 enzyme to each well and incubate for a defined period (e.g., 15-30

minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the Ub-AMC substrate.

Measure the fluorescence intensity (Excitation: ~350-380 nm, Emission: ~440-460 nm)

kinetically over time using a fluorescence plate reader.

Data Analysis:

Calculate the initial reaction rates from the linear phase of the fluorescence curves.

Plot the percentage of USP7 inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells.

Principle: Metabolically active cells reduce a substrate (e.g., resazurin or MTT) to a colored or

fluorescent product. The intensity of the signal is proportional to the number of viable cells.

Protocol Outline:

Cell Culture:

Culture a relevant cancer cell line (e.g., a multiple myeloma cell line for Usp7-IN-13) in

appropriate media.
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Assay Procedure:

Seed the cells into a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of Usp7-IN-13 or a vehicle control (DMSO).

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well.

Incubate according to the manufacturer's instructions.

Measure the absorbance or fluorescence/luminescence using a plate reader.

Data Analysis:

Normalize the data to the vehicle-treated control cells.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value.

Experimental Workflow for USP7 Inhibitor Evaluation
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Workflow for USP7 Inhibitor Evaluation

Selectivity and Pharmacokinetics
A critical aspect of a high-quality chemical probe is its selectivity for the intended target over

other related proteins. For a USP7 inhibitor, it is essential to assess its activity against a panel

of other deubiquitinating enzymes. While specific selectivity data for Usp7-IN-13 is not publicly

available, a comprehensive evaluation would involve screening against a broad panel of DUBs.
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Similarly, pharmacokinetic (PK) and pharmacodynamic (PD) properties are crucial for the

translation of a compound into a potential therapeutic. Key PK parameters include absorption,

distribution, metabolism, and excretion (ADME). PD studies would involve monitoring

biomarkers of USP7 inhibition in cellular or in vivo models, such as the levels of p53 and

MDM2.

Conclusion
Usp7-IN-13 is a potent inhibitor of USP7 with potential applications in cancer research,

particularly in malignancies where the p53 pathway is dysregulated, such as multiple myeloma.

While detailed characterization of its synthesis, mechanism of action, selectivity, and

pharmacokinetic properties is not yet widely published, the information available positions it as

a valuable tool for investigating the biological roles of USP7. Further research is warranted to

fully elucidate its therapeutic potential. This guide provides a framework for the evaluation of

Usp7-IN-13 and other novel USP7 inhibitors, outlining key experimental approaches and data

interpretation strategies for researchers in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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